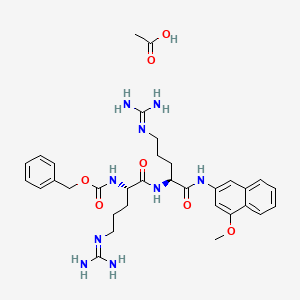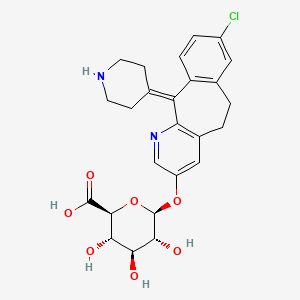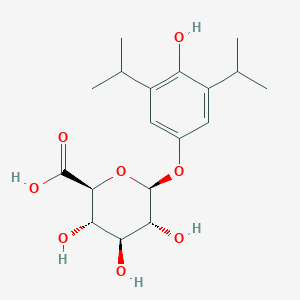
8-(Allyloxy)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Allyloxy)guanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyloxy group attached to the eighth position of the guanosine molecule. It is primarily used as an immunostimulant in scientific research .
Applications De Recherche Scientifique
8-(Allyloxy)guanosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its immunostimulant properties, which could be beneficial in vaccine development and cancer therapy.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays
Mécanisme D'action
Target of Action
8-(Allyloxy)guanosine is a derivative of guanosine, a class of molecules that includes nucleotides GTP, GDP, and GMP, the nucleoside guanosine (GUO), and the nucleobase guanine . These molecules are essential for maintaining important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . In the central nervous system (CNS), GUO acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound is an antiviral and anticancer drug that inhibits DNA synthesis by inhibiting the enzyme DNA polymerase . It also inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .
Biochemical Pathways
This compound affects the purinergic signaling pathway. The intracellular signaling pathways related to GUO effects were the first targets to be identified. It was shown that GUO’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . GUO also interacts with adenosine receptors, which are composed of four different GPCRs (A1R, A2AR, A2BR, and A3R) .
Pharmacokinetics
It is known that the compound is a nucleoside analog, which suggests that it may be absorbed and distributed in the body in a manner similar to other nucleosides .
Result of Action
This compound exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo) . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . GUO treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s safety data sheet recommends avoiding dust formation and ensuring adequate ventilation . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature .
Analyse Biochimique
Biochemical Properties
8-(Allyloxy)guanosine participates in various biochemical reactions, primarily through its interaction with DNA polymerase. By inhibiting this enzyme, it prevents the synthesis of DNA, thereby exerting its antiviral and anticancer effects . Additionally, this compound interacts with enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, inhibiting their activity and reducing inflammation .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, its ability to inhibit DNA synthesis affects cell proliferation and can lead to cell cycle arrest in cancer cells . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in inflammatory pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA polymerase, inhibiting its activity and preventing DNA synthesis . This inhibition leads to the suppression of viral replication and cancer cell proliferation. Additionally, this compound inhibits the activity of enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, by binding to their active sites and preventing their catalytic activity . This results in reduced production of inflammatory mediators and decreased inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and reduced inflammation . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cellular enzymes, leading to the formation of active metabolites that exert its pharmacological effects . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites involved in DNA synthesis and inflammatory responses . Additionally, this compound can influence the activity of enzymes involved in purine metabolism, further modulating cellular metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can interact with binding proteins that influence its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA polymerase and inhibit DNA synthesis . Additionally, its localization within the cytoplasm can influence its interactions with enzymes involved in inflammatory responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Allyloxy)guanosine typically involves the allylation of guanosine. One common method includes the reaction of guanosine with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Allyloxy)guanosine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyloxy group, reverting to guanosine.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives.
Comparaison Avec Des Composés Similaires
8-Hydroxyguanosine: Another guanosine derivative with hydroxylation at the eighth position.
8-Bromoguanosine: A brominated derivative of guanosine.
8-Methylguanosine: A methylated form of guanosine.
Uniqueness: 8-(Allyloxy)guanosine is unique due to its allyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as an immunostimulant, setting it apart from other guanosine derivatives .
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUVSNGNEJMOBE-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)







![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)


![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

